![molecular formula C16H18N2O2 B1391259 N-(3-Aminophenyl)-2-phenoxybutanamide CAS No. 1020722-36-4](/img/structure/B1391259.png)
N-(3-Aminophenyl)-2-phenoxybutanamide
Overview
Description
N-(3-Aminophenyl)-2-phenoxybutanamide (AP2PB) is an organic compound that has been studied for its potential therapeutic and pharmacological uses. It has been found to be a potent inhibitor of certain enzymes, and has been used in a variety of scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications. In
Scientific Research Applications
Anticonvulsant and Pain-Attenuating Properties
Research has shown that primary amino acid derivatives (PAADs), which include compounds similar to N-(3-Aminophenyl)-2-phenoxybutanamide, exhibit pronounced activities in whole animal anticonvulsant models and neuropathic pain models. The structure-activity relationship studies indicate that the anticonvulsant activities of certain PAADs are sensitive to substituents at specific sites, suggesting that modifications in the molecular structure can enhance or diminish their pharmacological effects (King et al., 2011).
Inhibition of Estrogen Biosynthesis
Another area of research involves the synthesis and evaluation of compounds as inhibitors of estrogen biosynthesis. Such studies are crucial in the context of hormone-dependent breast cancer treatment. Derivatives of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones have shown strong inhibition of human placental aromatase, making them potential candidates for breast cancer treatment (Hartmann & Batzl, 1986).
Selective Inhibition of the Met Kinase Superfamily
Compounds structurally related to N-(3-Aminophenyl)-2-phenoxybutanamide have been identified as potent and selective Met kinase inhibitors. These inhibitors have shown significant tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration, highlighting their potential in cancer therapy (Schroeder et al., 2009).
SIRT2 Inhibition
A series of compounds based on a previously reported new SIRT2 inhibitor were designed to investigate if the molecular size of the compound could be reduced while retaining potency. This research is important for understanding the role of SIRT2 in various biological processes and diseases (Kiviranta et al., 2007).
properties
IUPAC Name |
N-(3-aminophenyl)-2-phenoxybutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-15(20-14-9-4-3-5-10-14)16(19)18-13-8-6-7-12(17)11-13/h3-11,15H,2,17H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIGMNQDCSZTLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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